molecular formula C6H14O6S2 B1615844 1,4-Butanedisulfonic acid, dimethyl ester CAS No. 4239-21-8

1,4-Butanedisulfonic acid, dimethyl ester

Cat. No.: B1615844
CAS No.: 4239-21-8
M. Wt: 246.3 g/mol
InChI Key: TTXMTFUPSPPMTK-UHFFFAOYSA-N
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Description

1,4-Butanedisulfonic acid, dimethyl ester is an organic compound with the molecular formula C6H14O6S2. It is also known as dimethyl 1,4-butanedisulfonate. This compound is characterized by the presence of two sulfonic acid ester groups attached to a butane backbone. It is used in various chemical processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanedisulfonic acid, dimethyl ester can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of disodium 1,4-butanedisulfonate and a hydrogen chloride solution. The mixture is subjected to reaction, followed by filtration and concentration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanedisulfonic acid, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Butanedisulfonic acid, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-butanedisulfonic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release sulfonic acid groups, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanedisulfonic acid: This compound is similar in structure but lacks the ester groups.

    Dimethyl sulfone: Another related compound with sulfonic acid ester groups.

    Methanesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.

Uniqueness

1,4-Butanedisulfonic acid, dimethyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications. Its dual ester groups provide versatility in synthetic chemistry and industrial processes .

Properties

IUPAC Name

dimethyl butane-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6S2/c1-11-13(7,8)5-3-4-6-14(9,10)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMTFUPSPPMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)CCCCS(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282404
Record name 1,4-Butanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4239-21-8
Record name 1, dimethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Butanedisulfonic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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